5-Nitro-2-(trifluoromethyl)isonicotinic acid
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Overview
Description
5-Nitro-2-(trifluoromethyl)isonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a nitro group and a trifluoromethyl group attached to the isonicotinic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(trifluoromethyl)isonicotinic acid typically involves the nitration of 2-(trifluoromethyl)isonicotinic acid. One common method includes the reaction of 2-(trifluoromethyl)isonicotinic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-amino-2-(trifluoromethyl)isonicotinic acid.
Reduction: Formation of various reduced derivatives depending on the reaction conditions.
Substitution: Formation of substituted derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
5-Nitro-2-(trifluoromethyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including anti-tubercular activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals, particularly in the synthesis of active ingredients with enhanced properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: Lacks the nitro group, resulting in different chemical properties and reactivity.
5-Nitro-2-furoic acid: Contains a furan ring instead of a pyridine ring, leading to different biological activities.
Isonicotinic acid: Lacks both the nitro and trifluoromethyl groups, making it less reactive and less lipophilic.
Uniqueness
5-Nitro-2-(trifluoromethyl)isonicotinic acid is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)5-1-3(6(13)14)4(2-11-5)12(15)16/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZRULJVKRJODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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